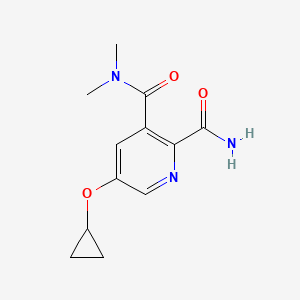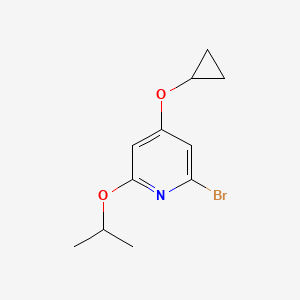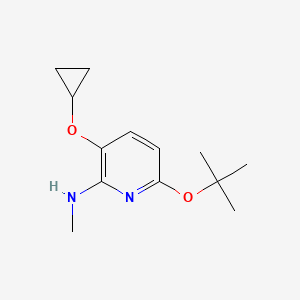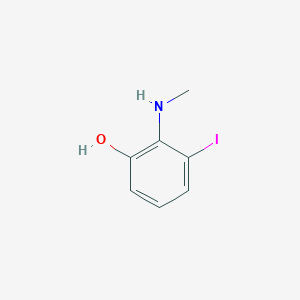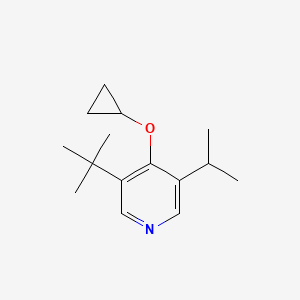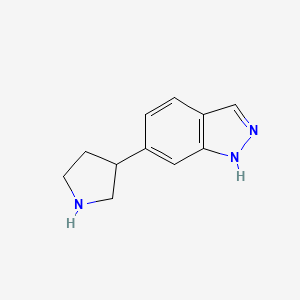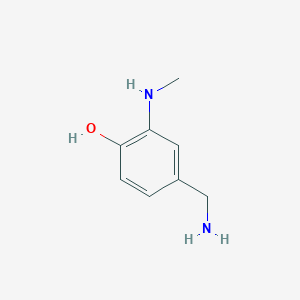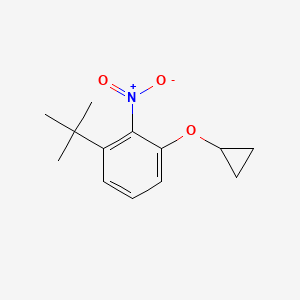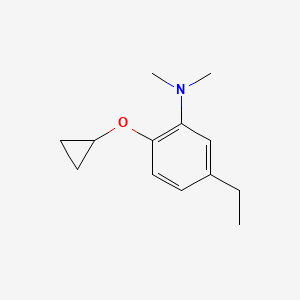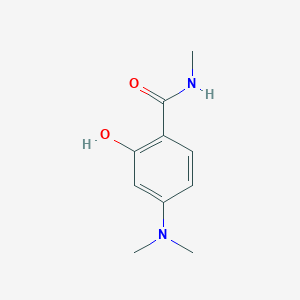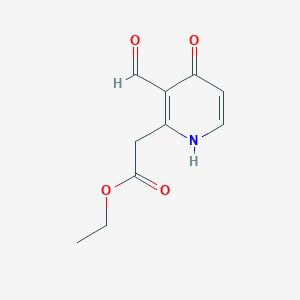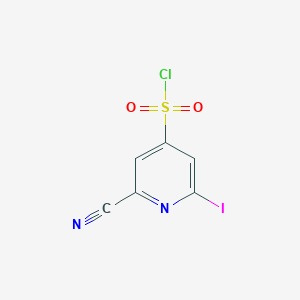
2-Cyano-6-iodopyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . This compound is part of the pyridine family, which is known for its diverse biological activities and its presence in many clinically useful molecules .
Métodos De Preparación
One common method involves the reaction of 2-cyano-4-chloropyridine with iodine and a sulfonyl chloride reagent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Cyano-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or sulfonyl chloride groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-iodopyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Cyano-6-iodopyridine-4-sulfonyl chloride can be compared with other iodopyridine derivatives such as:
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
These compounds share similar structural features but differ in their functional groups and positions of substitution. The unique combination of cyano and sulfonyl chloride groups in this compound makes it particularly useful for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C6H2ClIN2O2S |
|---|---|
Peso molecular |
328.52 g/mol |
Nombre IUPAC |
2-cyano-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClIN2O2S/c7-13(11,12)5-1-4(3-9)10-6(8)2-5/h1-2H |
Clave InChI |
RXEGHOLRELBZIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)I)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



